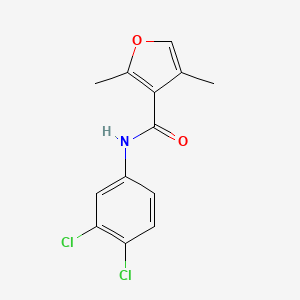

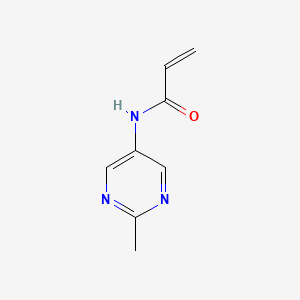

![molecular formula C15H23NO2 B2521737 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde CAS No. 881040-95-5](/img/structure/B2521737.png)

3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde" is not directly studied in the provided papers. However, the papers do provide insights into similar compounds which can help infer some properties and behaviors of the compound . For instance, studies on 4-hexyloxy-3-methoxybenzaldehyde and 3-methoxybenzaldehyde derivatives offer valuable information on the methoxybenzaldehyde group's characteristics, which is a part of the compound of interest.

Synthesis Analysis

The synthesis of related compounds such as [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde and 3-methoxy-2-hydroxybenzaldehyde derivatives involves multiple steps, including formylation, cyclisation, and aromatisation processes. These methods could potentially be adapted for the synthesis of "3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde" by introducing the appropriate diisopropylamino group at the right stage of the synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to "3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde" has been analyzed using density functional theory (DFT) . These studies provide detailed information on optimized geometry, vibrational frequencies, and molecular electrostatic potential, which are crucial for understanding the behavior of the compound under study.

Chemical Reactions Analysis

Reactions involving methoxybenzaldehyde derivatives can be complex. For example, the methoxide ion mediated reactions of methyl azidoacetate with cyanobenzaldehydes lead to different products depending on the position of the cyano group . This suggests that the reactivity of "3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde" could also be influenced by the position of substituents and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzaldehyde derivatives have been extensively studied . These studies include spectroscopic analysis (NMR, UV-vis), HOMO-LUMO analysis, and thermodynamic parameters. Such analyses are essential for predicting the reactivity and stability of "3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde".

Applications De Recherche Scientifique

Synthesis and Chemical Intermediates

The synthesis of vanillin and similar aromatic aldehydes is a significant area of research. Vanillin (4-hydroxy-3-methoxybenzaldehyde) is widely used in the food, perfumery, and pharmaceutical industries. Research has focused on developing efficient, environmentally friendly synthesis methods for these compounds, highlighting their importance as chemical intermediates (Tan Ju & Liao Xin, 2003).

Antioxidant Evaluation and Biological Properties

Isoxazolone derivatives, synthesized from reactions involving aromatic aldehydes, show significant biological and medicinal properties, including antioxidant activities. These compounds serve as intermediates for synthesizing various heterocycles, underlining the utility of aromatic aldehydes in pharmaceutical research (Rima Laroum et al., 2019).

Catalytic Oxidation and Environmental Applications

The catalytic oxidation of lignins into aromatic aldehydes like vanillin and syringaldehyde is a crucial process in biomass conversion and valorization. This research explores the optimization of catalytic processes for transforming lignin, a renewable resource, into valuable chemicals, highlighting the role of aromatic aldehydes in sustainable chemistry (V. Tarabanko & N. Tarabanko, 2017).

Food Flavoring and Quality Control

Branched aldehydes, including those derived from or related to 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde, are important in food flavoring. The production and degradation of these compounds from amino acids and their role in food quality and flavor enhancement have been extensively reviewed, emphasizing their importance in the food industry (B. Smit, W. Engels, & G. Smit, 2009).

Advanced Oxidation Processes

Research into advanced oxidation processes (AOPs) for degrading environmental pollutants includes studies on the efficiency of different AOPs in breaking down complex organic molecules into less harmful by-products. This research highlights the importance of understanding chemical reactivity and degradation pathways in environmental remediation efforts (Mohammad Qutob et al., 2022).

Propriétés

IUPAC Name |

3-[[di(propan-2-yl)amino]methyl]-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-11(2)16(12(3)4)9-14-8-13(10-17)6-7-15(14)18-5/h6-8,10-12H,9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZNZSCGDOUWQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=C(C=CC(=C1)C=O)OC)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

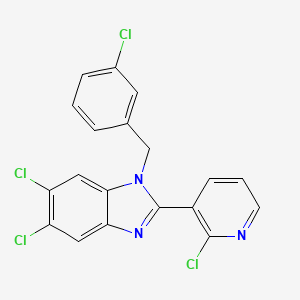

![N-(thiophen-2-yl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2521654.png)

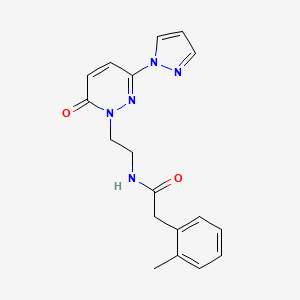

![N-(2-nitrophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2521659.png)

![3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2521660.png)

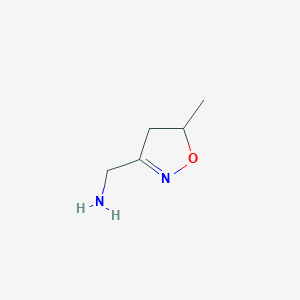

![8-cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2521662.png)

![N-Methyl-1-[(1-prop-2-enoylpiperidin-3-yl)methyl]triazole-4-carboxamide](/img/structure/B2521666.png)

![Ethyl 4-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-3-oxobutanoate](/img/structure/B2521672.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide](/img/structure/B2521675.png)

![4-chloro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B2521677.png)